ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves the reaction of 2,3-dimethylaniline with thiocarbonyl compounds under specific conditions. The process generally includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of 2,3-dimethylaniline with thiocarbonyl compounds in the presence of a dehydrating agent.
Introduction of the Ethyl Acetate Group: The thiadiazole intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dimethylphenyl)acetate: A structurally similar compound with different functional groups.
Thiadiazole Derivatives: Other thiadiazole derivatives with varying substituents and biological activities.
Uniqueness
Ethyl 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-4-19-12(18)8-20-14-17-16-13(21-14)15-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEVNSFOQCGUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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